Ispinesib

Catalog No.
S548444
CAS No.
336113-53-2
M.F
C30H33ClN4O2
M. Wt
517.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ispinesib

CAS Number

336113-53-2

Product Name

Ispinesib

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C30H33ClN4O2

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1

InChI Key

QJZRFPJCWMNVAV-HHHXNRCGSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

SB715992; SB-715992; SB 715992; CK 0238273; CK-0238273; CK0238273.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Description

The exact mass of the compound Ispinesib is 516.2292 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ispinesib works by inhibiting Kinesin Spindle Protein (KSP), also known as Eg5 or kinesin-5 []. KSP is a motor protein essential for the formation and function of the mitotic spindle during cell division []. By blocking KSP, ispinesib disrupts the proper separation of chromosomes, leading to mitotic arrest and ultimately, cell death []. This targeted approach focuses on rapidly dividing cancer cells, potentially minimizing side effects on healthy tissues.

Preclinical Studies

Preclinical studies have shown promising results for ispinesib's anti-tumor activity. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including leukemia, Ewing sarcoma, and breast cancer []. Additionally, ispinesib exhibited significant in vivo activity against xenografts of these cancers in mice []. These findings suggest ispinesib's potential for a broad range of tumor types.

Clinical Trials

Clinical trials are ongoing to evaluate the safety and efficacy of ispinesib in humans. Early phase I trials explored the maximum tolerated dose and potential side effects of ispinesib, alone or in combination with other chemotherapies [, ]. Results indicate an acceptable safety profile with manageable side effects compared to traditional anti-microtubule agents []. Further studies are investigating ispinesib's effectiveness in different cancer types and treatment regimens.

Ispinesib, also known as SB-715992, is a small-molecule inhibitor specifically targeting kinesin spindle protein, a crucial motor protein involved in mitotic spindle formation during cell division. Its chemical formula is C30H33ClN4O2C_{30}H_{33}ClN_{4}O_{2}, and it has a molecular weight of approximately 517.07 g/mol. Ispinesib functions by inhibiting the ATPase activity of kinesin spindle protein, which is essential for establishing a bipolar spindle and ensuring proper chromosome segregation during mitosis .

The primary mechanism of action of ispinesib involves its binding to kinesin spindle protein, leading to conformational changes that prevent the protein from interacting with microtubules. This inhibition disrupts the assembly of the mitotic spindle, resulting in cell cycle arrest at the metaphase stage . The compound's allosteric inhibition is characterized by its high specificity, being approximately 40,000 times more selective for kinesin spindle protein compared to other kinesins .

Ispinesib has demonstrated significant biological activity in various preclinical and clinical studies. It induces mitotic arrest in cancer cells, leading to apoptosis. In vitro studies have shown that ispinesib effectively inhibits the growth of several human cancer cell lines, including breast and prostate cancer cells . Clinical trials have reported a response rate of 9% in women with metastatic breast cancer who had previously failed other treatments . The most common side effect observed was reversible neutropenia, while significant neurotoxicities were notably absent .

  • Formation of the quinazolinone core: This is achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
  • Side chain modification: The introduction of the isopropyl and amino groups occurs through alkylation and amination reactions.
  • Final coupling: The final product is obtained by coupling the modified side chains with the quinazolinone core under suitable conditions.

Ispinesib is primarily investigated for its potential use in treating various cancers, including:

  • Breast cancer
  • Lung cancer
  • Renal cell carcinoma
  • Ovarian cancer
  • Head and neck cancers

Its ability to induce mitotic arrest makes it a promising candidate for combination therapies with other chemotherapeutics like docetaxel . Ongoing clinical trials continue to evaluate its efficacy and safety profile across different tumor types .

Studies on ispinesib's interactions have focused on its pharmacokinetics when used in combination with other agents. For instance, a phase I trial assessed its use alongside docetaxel in patients with advanced solid tumors. The maximum tolerated dose was established without significant drug-drug interactions noted between ispinesib and docetaxel . Additionally, research has shown that ispinesib does not exhibit significant neurotoxicity or gastrointestinal side effects commonly associated with other chemotherapeutics .

Several compounds share structural or functional similarities with ispinesib. Key examples include:

Compound NameMechanism of ActionUnique Features
MonastrolInhibits kinesin spindle proteinFirst identified KSP inhibitor; induces monopolar spindles
EribulinMicrotubule dynamics modulatorDerived from marine sponge; unique mechanism involving microtubule destabilization
Taxanes (e.g., Paclitaxel)Stabilizes microtubulesWidely used in chemotherapy; different mechanism focusing on microtubule stabilization

Ispinesib's uniqueness lies in its highly selective inhibition of kinesin spindle protein without significant off-target effects, making it a valuable candidate for targeted cancer therapies .

Molecular Formula (C30H33ClN4O2) and Weight (517.062 g/mol)

Ispinesib possesses the molecular formula C30H33ClN4O2, reflecting its complex heterocyclic structure containing 30 carbon atoms, 33 hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms [1] [2] [3]. The compound exhibits a precise molecular weight of 517.062 g/mol, with some sources reporting 517.1 g/mol due to rounding differences [4] [5]. This molecular weight places ispinesib within the range typical for small molecule therapeutic agents, facilitating its bioavailability and cellular permeability properties.

The molecular formula indicates the presence of multiple aromatic systems and nitrogen-containing heterocycles, which contribute to the compound's planarity and extensive conjugation. The single chlorine substituent provides both electronic and steric modifications to the core quinazolinone structure, influencing the compound's binding affinity and selectivity for its target protein [6].

Stereochemical Configuration and Absolute Structure

Ispinesib contains a single stereogenic center with an (R) absolute configuration according to the Cahn-Ingold-Prelog nomenclature system [4]. The complete IUPAC name N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide explicitly designates the stereochemistry at the chiral carbon center [7]. This stereogenic center is located at the carbon atom bearing both the isopropyl group and the quinazolinone moiety, creating the potential for two enantiomeric forms.

The (R) configuration is critical for the biological activity of ispinesib, as demonstrated by structure-activity relationship studies showing that the stereochemistry significantly influences binding affinity to the kinesin spindle protein target [8]. X-ray crystallographic studies have confirmed the absolute configuration, with the compound crystallizing in specific space groups that preserve the chiral integrity of the molecule [8].

Key Functional Groups and Moieties

Quinazolinone Core Structure

The quinazolinone core represents the fundamental structural framework of ispinesib, consisting of a fused benzene and pyrimidine ring system with a carbonyl group at the 4-position [2] [9]. This heterocyclic system, specifically the 7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl moiety, provides the primary pharmacophoric elements responsible for target recognition and binding [10]. The quinazolinone scaffold exhibits planar geometry, facilitating π-π stacking interactions with aromatic amino acid residues in the protein binding site.

The lactam functionality within the quinazolinone ring system serves as both a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule [10]. The nitrogen atoms at positions 1 and 3 of the quinazolinone ring provide additional sites for intermolecular interactions, with the N-3 position bearing the benzyl substituent that extends into hydrophobic binding pockets [11].

Chlorobenzyl Substituents

The chlorine substituent is positioned at the 7-position of the quinazolinone ring system, occupying a hydrophobic pocket formed by specific amino acid residues including Leu160, Leu171, and Arg221 in the target protein [10]. This chloro substituent provides both steric bulk and electronic modulation, influencing the compound's binding affinity through halogen bonding interactions and van der Waals forces.

The benzyl group attached to the N-3 position of the quinazolinone extends into the deepest regions of the hydrophobic binding pocket, where it engages in extensive π-π stacking interactions with Pro137 and edge-to-face interactions with Trp127 [10] [12]. These benzyl interactions contribute significantly to the binding stability and selectivity of ispinesib for its target protein.

Aminopropyl Chain Configuration

The aminopropyl chain, specifically the N-(3-aminopropyl) moiety, provides both flexibility and polarity to the ispinesib structure [10] [12]. This chain terminates in a primary amine group that can engage in hydrogen bonding interactions with carboxylate residues such as Glu116 in the target protein binding site. The flexible nature of this chain, as evidenced by its disorder in some crystal structures, suggests that it may adopt multiple conformations during binding [10].

The aminopropyl chain serves to balance the lipophilic character of the quinazolinone and benzyl groups, potentially influencing the compound's solubility and pharmacokinetic properties [12]. The primary amine provides a site for potential salt formation, which has been exploited in the development of the mesylate salt form for improved pharmaceutical properties [13].

X-ray Crystallography Analysis

X-ray crystallographic analysis of ispinesib in complex with its target protein Eg5 has been achieved at 2.6 Å resolution, providing detailed insights into the molecular interactions and binding mode [11] [10]. The crystal structure reveals that ispinesib occupies an allosteric binding site formed by helix α2, loop L5, and helix α3 of the kinesin motor domain. The crystallographic data suffered from pseudo-merohedral twinning and translational noncrystallographic symmetry, presenting significant challenges in data processing and structure refinement [14].

The crystal structure demonstrates that ispinesib is completely buried within the hydrophobic binding pocket, making extensive van der Waals contacts with the protein surface [10]. The benzyl moiety penetrates deeply into the pocket where it stacks with Pro137, while the quinazolinone system sits in a complementary hydrophobic environment. The chlorine substituent occupies a specific pocket formed by Leu160 and Arg221, contributing to the binding specificity [10].

Four independent protein-inhibitor complexes were observed in the asymmetric unit, with pairwise superpositions showing root-mean-square deviations of approximately 0.6 Å for ~300 Cα atoms [10]. This structural consistency across multiple complexes validates the reliability of the binding mode determination and provides confidence in the observed intermolecular interactions.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization of ispinesib, with both ¹H and ¹³C NMR providing detailed information about the molecular connectivity and electronic environment [8] [15]. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the quinazolinone and benzyl systems, as well as the aliphatic protons of the aminopropyl and isopropyl chains. The NMR data confirm the structural integrity and purity of synthetic ispinesib samples, with chemical shifts consistent with the proposed molecular structure [16].

High-performance liquid chromatography analysis demonstrates purity levels exceeding 98% for pharmaceutical-grade ispinesib samples, with retention times and peak profiles consistent across different analytical batches [15] [16]. Mass spectrometry provides definitive molecular weight confirmation, with electrospray ionization mass spectrometry showing the expected molecular ion peaks and characteristic fragmentation patterns [8].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl stretch of the quinazolinone lactam (~1650 cm⁻¹), N-H stretches of the primary amine (~3300-3500 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) [17]. These spectroscopic fingerprints provide rapid identification methods for quality control and structural verification of ispinesib preparations.

PropertyValue
Molecular FormulaC30H33ClN4O2
Molecular Weight (g/mol)517.062 - 517.1
CAS Number336113-53-2
IUPAC NameN-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide
Canonical SMILESCC(C)C(N(CCCN)C(=O)C1=CC=C(C)C=C1)C1=NC2=CC(Cl)=CC=C2C(=O)N1CC1=CC=CC=C1
Standard InChI KeyQJZRFPJCWMNVAV-HHHXNRCGSA-N
PropertyValue
Melting Point (°C)89 - 92 [18]
Boiling Point (°C)708.0 ± 70.0 (Predicted) [18]
Density (g/cm³)1.2 ± 0.1 (Predicted) [6]
Flash Point (°C)382.0 ± 35.7 [6]
Vapor Pressure (mmHg at 25°C)0.0 ± 2.3 [6]
Refractive Index1.619 [6]
LogP5.20 [6]
Polar Surface Area (Ų)81.22 [6]
pKa9.65 ± 0.10 (Predicted) [18]
Structural ComponentDescription
Core Structure7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl
Quinazolinone Ring SystemQuinazolin-4(3H)-one with benzyl substitution at N-3
Chloro Substituent PositionChlorine at position 7 of quinazolinone ring
Benzyl SubstituentPhenylmethyl group attached to N-3 of quinazolinone
Aminopropyl ChainN-(3-aminopropyl) chain with terminal primary amine
Methyl Toluyl Group4-methylbenzamide moiety
Isopropyl Group2-methylpropyl group at chiral center
Chiral Center Configuration(1R) absolute configuration at stereogenic center
SolventSolubility
DMSO103 mg/mL (199.2 mM) [15]
Ethanol103 mg/mL (199.2 mM) [15]
ChloroformSlightly soluble [18]
MethanolSlightly soluble [18]
WaterInsoluble [15]

Structure and Function of KSP

Kinesin Spindle Protein, also designated as Human Eg5 (HsEg5), represents a member of the kinesin-5 family of molecular motor proteins that constitute essential components of the mitotic machinery [1] [2]. The protein exhibits a characteristic homotetrameric quaternary structure composed of four identical subunits, each containing a globular motor domain responsible for adenosine triphosphate hydrolysis and force generation [1] [3]. The motor domain encompasses approximately 340 amino acid residues and contains the canonical nucleotide binding site characteristic of all kinesin superfamily members [4].

The structural architecture of KSP includes several critical functional elements. The motor domain contains the adenosine triphosphate binding pocket, which coordinates magnesium ions and facilitates nucleotide hydrolysis through a series of conserved catalytic residues [5]. Adjacent to the catalytic core lies the neck linker region, a mobile structural element that undergoes conformational changes during the mechanochemical cycle and transmits force to the cargo-binding domains [5]. The carboxyl-terminal region encompasses the stalk domain, which mediates tetramerization through coiled-coil interactions, and the tail domain responsible for cargo recognition and subcellular localization [6].

Functionally, KSP operates as a plus-end-directed molecular motor that utilizes the chemical energy derived from adenosine triphosphate hydrolysis to generate mechanical work [7] [3]. The protein demonstrates the remarkable capability of simultaneously binding to two antiparallel microtubules through its motor domains and driving their relative sliding at velocities of approximately 20 nanometers per second [7]. This bidirectional motor activity enables KSP to exert outward forces between interpolar microtubules, resulting in spindle pole separation rates of approximately 40 nanometers per second in living cells [7].

Role in Mitotic Spindle Formation

KSP performs indispensable functions throughout multiple phases of mitotic spindle assembly and maintenance [1] [8]. During prophase and prometaphase, the protein localizes to centrosomes and mediates the initial separation of duplicated spindle poles [8]. This centrosome separation process requires the coordinated action of KSP motors working in conjunction with nuclear envelope-associated dynein complexes to establish the bipolar architecture characteristic of mature mitotic spindles [6].

Throughout metaphase, KSP maintains spindle bipolarity by continuously generating outward forces between overlapping interpolar microtubules [3] [6]. The protein concentrates at spindle poles and along the length of interpolar microtubules, where it cross-links antiparallel filaments and drives their sliding separation [3]. This mechanical activity counteracts the inward forces generated by opposing motor proteins, particularly dynein, and maintains the structural integrity of the bipolar spindle apparatus [9].

The spatial distribution of KSP within the spindle reflects its multiple functional roles. Immunofluorescence studies demonstrate enrichment of the protein at centrosomes and spindle pole bodies, consistent with its function in pole separation and maintenance [3]. Additionally, KSP localizes along the length of interpolar microtubules, particularly within the spindle midzone where antiparallel filaments overlap [3]. During anaphase, the protein redistributes to the central spindle region, where it contributes to the maintenance of spindle structure during chromosome segregation [6].

Inhibition of KSP ATPase Activity

ATP Binding Site Interactions

Ispinesib exerts its inhibitory effects through a sophisticated allosteric mechanism that does not directly compete with adenosine triphosphate for binding to the primary nucleotide binding pocket [10] [11]. Instead, the compound binds to an induced-fit allosteric site located approximately 12 angstroms from the catalytic center of the enzyme [10] [12]. This allosteric binding pocket is formed by the convergence of three key structural elements: helix α2, loop L5, and helix α3 [10] [13].

The binding of ispinesib to this allosteric site induces significant conformational changes throughout the motor domain that indirectly affect adenosine triphosphate binding and hydrolysis kinetics [10] [14]. Kinetic analyses demonstrate that ispinesib functions as a non-competitive inhibitor with respect to adenosine triphosphate, indicating that the compound does not prevent initial nucleotide binding but rather interferes with subsequent steps in the catalytic cycle [10]. The inhibition constant (Ki apparent) for ispinesib has been determined to be 1.7 nanomolar, reflecting the extremely high affinity of the compound for its target [15].

Structural studies reveal that ispinesib binding creates a previously non-existent binding pocket through induced-fit conformational changes [16] [12]. The compound establishes multiple favorable interactions within this pocket, including hydrophobic contacts with leucine 214 and alanine 218, as well as potential hydrogen bonding interactions with glutamic acid residues [13] [16]. The benzyl group of ispinesib induces a 1.3 angstrom shift of the leucine 214 backbone, creating additional space to accommodate the bulky aromatic substituent [16].

Prevention of ADP Release Mechanism

The primary mechanism by which ispinesib inhibits KSP function involves the prevention of adenosine diphosphate release from the motor domain [10] [11]. Under normal physiological conditions, the KSP mechanochemical cycle proceeds through a series of discrete conformational states linked to nucleotide binding, hydrolysis, and product release [17] [18]. Adenosine triphosphate binding induces conformational changes that promote microtubule binding, followed by hydrolysis to generate adenosine diphosphate and inorganic phosphate [17]. The subsequent release of adenosine diphosphate represents a critical step that allows the motor to complete its catalytic cycle and undergo additional rounds of force generation [18].

Ispinesib disrupts this normal progression by stabilizing the KSP-adenosine diphosphate complex and preventing the dissociation of the nucleotide product [10] [19]. Detailed kinetic analyses using pre-steady-state methods demonstrate that ispinesib-treated KSP retains adenosine diphosphate within the active site for extended periods, effectively locking the motor in a non-productive conformational state [10]. This inhibition mechanism differs from that observed with competitive adenosine triphosphate analogs, which typically prevent initial nucleotide binding rather than interfering with product release [10].

The prevention of adenosine diphosphate release has profound consequences for KSP motor function. In the presence of ispinesib, KSP molecules become trapped in a high-affinity adenosine diphosphate-bound state that cannot undergo the conformational transitions necessary for force generation [10] [19]. This results in the accumulation of non-functional KSP-adenosine diphosphate-ispinesib ternary complexes that retain the ability to bind microtubules but cannot contribute to spindle pole separation [10].

Effects on Microtubule-KSP Interaction

Alteration of KSP-Microtubule Binding

Ispinesib significantly modifies the interaction between KSP and microtubules, although the compound does not completely abolish the initial binding event [10] [11]. Unlike some KSP inhibitors that prevent microtubule association entirely, ispinesib allows the formation of KSP-microtubule complexes but alters the nature and stability of these interactions [10]. This selective modulation of microtubule binding reflects the allosteric mechanism of ispinesib action, which induces conformational changes that propagate from the inhibitor binding site to the microtubule-binding interface [10].

Kinetic binding studies demonstrate that ispinesib treatment reduces the apparent affinity of KSP for microtubules under steady-state conditions [10]. This effect appears to result from conformational changes in the motor domain that alter the geometry of microtubule-binding surfaces rather than direct steric hindrance of the binding interface [14]. The compound preferentially stabilizes KSP conformations that exhibit reduced microtubule binding capacity, effectively shifting the equilibrium toward dissociated states [10].

Importantly, ispinesib does not prevent the release of KSP-adenosine diphosphate complexes from microtubules, distinguishing its mechanism from that of other allosteric inhibitors [10]. This observation suggests that the compound primarily affects the forward binding reaction rather than the reverse dissociation process. The ability of ispinesib-inhibited KSP to dissociate from microtubules may contribute to the disruption of normal spindle dynamics by promoting the accumulation of non-productive motor-microtubule interactions [10].

Impact on Motor Protein Movement

The binding of ispinesib to KSP results in complete inhibition of motor protein movement along microtubules, effectively converting the active motor into a static microtubule-binding protein [10] [11]. This inhibition of motility occurs through the prevention of the conformational changes necessary for the power stroke mechanism that drives kinesin movement [10]. In the presence of ispinesib, KSP molecules remain bound to microtubules but cannot undergo the cyclical conformational transitions that normally result in processive movement toward microtubule plus ends [10].

Single-molecule motility assays demonstrate that ispinesib treatment completely abolishes the ability of KSP to drive microtubule sliding in reconstituted systems [20]. Under normal conditions, KSP tetramers can simultaneously engage two antiparallel microtubules and drive their relative sliding at rates of approximately 40 nanometers per second [7]. However, in the presence of ispinesib, this sliding activity is eliminated, resulting in static microtubule cross-links that cannot generate the forces necessary for spindle pole separation [10].

The inhibition of motor movement by ispinesib correlates directly with the prevention of adenosine diphosphate release from the catalytic site [10]. The retention of adenosine diphosphate within the active site locks the motor domain in a conformation that cannot undergo the neck linker docking movements essential for force generation [5]. This mechanical coupling between nucleotide state and conformational changes represents a fundamental aspect of kinesin motor function that is exploited by ispinesib to achieve selective inhibition [10].

Comparative Analysis with Other KSP Inhibitors

Monastrol Comparison

Monastrol represents the prototypical KSP inhibitor that established the feasibility of targeting this motor protein for therapeutic applications [21] [12]. Despite sharing the same general binding site with ispinesib, monastrol exhibits significantly different potency and pharmacological properties [10] [21]. The most striking difference between these compounds lies in their respective inhibition constants, with ispinesib demonstrating approximately 1000-fold greater potency than monastrol [10] [21]. While ispinesib exhibits a Ki apparent of 1.7 nanomolar, monastrol requires concentrations in the range of 14-30 micromolar to achieve comparable levels of KSP inhibition [21] [22].

Both compounds bind to the allosteric pocket formed by helix α2, loop L5, and helix α3, and both function through induced-fit mechanisms that create previously non-existent binding sites [10] [21] [12]. However, the molecular details of their interactions within this pocket differ substantially. Monastrol establishes primary contacts with arginine 119, glutamic acid 116, and glutamic acid 118, along with hydrophobic interactions with several aliphatic residues [23] [24]. In contrast, ispinesib forms a more extensive network of interactions that includes additional hydrophobic contacts and potentially different hydrogen bonding patterns [10] [16].

The mechanism of inhibition is fundamentally similar for both compounds, involving the prevention of adenosine diphosphate release and the stabilization of non-productive motor conformations [10] [21]. Both ispinesib and monastrol bind preferentially to the KSP-adenosine diphosphate complex, forming ternary complexes that cannot undergo normal catalytic cycling [10] [25]. However, monastrol exhibits significantly greater sensitivity to ionic strength conditions, suggesting that electrostatic interactions play a more prominent role in its binding mechanism compared to ispinesib [21] [25].

Structure-Based Inhibitory Differences

The structural differences between ispinesib and monastrol provide important insights into the molecular determinants of KSP inhibitor potency and selectivity [10] [16] [22]. Ispinesib belongs to the quinazolinone class of compounds and features a rigid bicyclic core structure with an extended alkyl chain bearing a terminal amino group [15] [22]. This molecular architecture enables the compound to establish optimal contacts within the allosteric binding pocket while maintaining favorable pharmacokinetic properties [22].

In contrast, monastrol is a dihydropyrimidinone derivative with a more flexible ring system and different substitution pattern [21] [23]. The thiophene ring of monastrol occupies a similar position to the quinazolinone core of ispinesib, but the overall shape and electronic properties of the two compounds differ substantially [22] [23]. These structural differences translate into distinct binding modes within the allosteric pocket, with ispinesib achieving more extensive and energetically favorable interactions [16].

The superior potency of ispinesib appears to result from its ability to induce larger conformational changes upon binding compared to monastrol [16]. Crystallographic studies reveal that ispinesib binding causes a 1.3 angstrom shift of the leucine 214 backbone to accommodate the benzyl substituent, creating a more complementary binding surface [16]. This induced-fit adaptation results in enhanced binding affinity and more effective disruption of the normal conformational dynamics required for motor function [16].

Additionally, the resistance profiles of these compounds differ significantly, reflecting their distinct molecular interactions within the binding site [10] [26]. Ispinesib resistance can arise through specific mutations such as aspartic acid 130 to valine and alanine 133 to aspartic acid, which disrupt key binding interactions [10] [26]. These resistance mutations provide valuable information about the critical contact points for ispinesib binding and highlight the importance of specific amino acid residues in maintaining high-affinity interactions [13] [27].

ParameterIspinesib (SB-715992)Monastrol
IC50 (KSP ATPase)< 10 nM14-30 μM
Cellular IC501.2-9.5 nM12.3-49.9 μg/ml
Binding Siteα2/Loop L5/α3 allosteric pocketα2/Loop L5/α3 allosteric pocket
Binding MechanismAllosteric inhibitionAllosteric inhibition
ADP Release EffectPrevents ADP releasePrevents ADP release
Microtubule Binding EffectAlters KSP-microtubule bindingCannot bind microtubules productively
Motor Protein MovementInhibits motor movementInhibits motor movement
Structural ClassQuinazolinone derivativeDihydropyrimidinone (DHPM)
Clinical StatusPhase II clinical trialsResearch tool compound
Key Binding InteractionsMultiple hydrophobic/H-bond interactionsArg119, Glu116, Glu118, hydrophobic contacts
Selectivity>10,000-fold over other kinesinsSelective for Eg5/KSP
Conformational ChangesLocks KSP in ADP-bound stateForms KSP-ADP-monastrol ternary complex
Resistance MutationsD130V, A133DNot extensively studied

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

516.2292040 g/mol

Monoisotopic Mass

516.2292040 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BKT5F9C2NI

Drug Indication

Investigated for use/treatment in breast cancer, lung cancer, solid tumors, renal cell carcinoma, pediatric indications, ovarian cancer, and head and neck cancer.

Pharmacology

Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. Ispinesib selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, ispinesib may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.

Other CAS

336113-53-2

Wikipedia

Ispinesib

Dates

Last modified: 08-15-2023
1. Afar, Daniel; Hsi, Eric. Use of anti-CS1 (SLAMF7) antibodies for treatment of rare lymphomas. PCT Int. Appl. (2010), 63pp. CODEN: PIXXD2 WO 2010051391 A1 20100506 CAN 152:546548 AN 2010:565531
2. Purcell, James W.; Davis, Jefferson; Reddy, Mamatha; Martin, Shamra; Samayoa, Kimberly; Vo, Hung; Thomsen, Karen; Bean, Peter; Kuo, Wen Lin; Ziyad, Safiyyah; Billig, Jessica; Feiler, Heidi S.; Gray, Joe W.; Wood, Kenneth W.; Cases, Sylvaine. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer. Clinical Cancer Research (2010), 16(2), 566-576. CODEN: CCREF4 ISSN:1078-0432. AN 2010:419949
3. Sheth, Payal R.; Basso, Andrea; Duca, Jose S.; Lesburg, Charles A.; Ogas, Polina; Gray, Kimberly; Nale, Lissette; Mannarino, Anthony F.; Prongay, Andrew J.; Le, Hung V. Thermodynamics of Nucleotide and Inhibitor Binding to Wild-Type and Ispinesib-Resistant Forms of Human Kinesin Spindle Protein. Biochemistry (2009), 48(46), 11045-11055. CODEN: BICHAW ISSN:0006-2960. CAN 151:464416 AN 2009:1326782
4. Ehrhardt, Claus; Mcquire, Leslie Wighton; Rigollier, Pascal; Rogel, Olivier; Shultz, Michael; Tommasi, Ruben Alberto. Preparation of arylsulfonamide-based matrix metalloprotease inhibitors. PCT Int. Appl. (2009), 136pp. CODEN: PIXXD2 WO 2009118292 A1 20091001 CAN 151:425353 AN 2009:1202142
5. Pereira-Kamath, Nikhil; Goodson, Harry B.; Elkins, Jeffrey M.; Patel, Samir R. Treatment systems and methods for renal-related diseases including direct delivery into blood vessels. PCT Int. Appl. (2009), 69 pp. CODEN: PIXXD2 WO 2009114826 A2 20090917 CAN 151:322400 AN 2009:1139081
6. Rainka, Matthew Paul; Voss, Matthew Ernst; Peterson, Lisa Helen; Fleming, Mike; Belanger, David B.; Curran, Patrick J.; Kulkarni, Bheemashankar A.; Yu, Tao; Zhang, Yonglian; Xiao, Yushi; Kerekes, Angela D.; Tagat, Jayaram R.; Doll, Ronald J.; Siddiqui, M. Arshad. Preparation of imidazopyrazines as protein kinase inhibitors. PCT Int. Appl. (2009), 133pp. CODEN: PIXXD2 WO 2009097233 A1 20090806 CAN 151:245698 AN 2009:944287
7. Valensin, Silvia; Ghiron, Chiara; Lamanna, Claudia; Kremer, Andreas; Rossi, Marco; Ferruzzi, Pietro; Nievo, Marco; Bakker, Annette. KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain? BMC Cancer (2009), 9 No pp. given. CODEN: BCMACL ISSN:1471-2407. CAN 151:564562 AN 2009:785492
8. White, Michael A. Targeting mitotic fragility in cancer. Future Oncology (2009), 5(5), 613-615. CODEN: FOUNBN ISSN:1479-6694. CAN 152:182958 AN 2009:725034
9. Li, Chiang Jia; Mikule, Keith; Li, Youzhi. Compositions and methods using Stat3 pathway inhibitors or cancer stem cell inhibitors for combination cancer treatment. PCT Int. Appl. (2009), 81pp. CODEN: PIXXD2 WO 2009036101 A1 20090319 CAN 150:345478 AN 2009:332545
10. Dewhurst, Stephen; Zanghi, Christine N.; Volcy, Ketna; Schlesinger, Jacob J. Enhancing gene transfer by proteasome inhibitor, lysosomal protease inhibitor and/or microtubule inhibitor. PCT Int. Appl. (2009), 47pp. CODEN: PIXXD2 WO 2009021163 A2 20090212 CAN 150:184395 AN 2009:179563
11. Basso, Andrea Dawn. Heterocyclic compounds as anti-mitotic agents and aurora kinase inhibitors and in combination as anti-cancer agents and their preparation, pharmaceutical compositions and use in the treatment of cancer. PCT Int. Appl. (2009), 583pp. CODEN: PIXXD2 WO 2009017701 A2 20090205 CAN 150:214420 AN 2009:143084
12. Leamon, Christopher Paul; Wang, Yu; Vlahov, Iontcho Radoslavov; You, Fei; Kleindl, Paul Joseph; Santhapuram, Hari Krishna R. Cell surface receptor-targeting ligands through hydrophilic spacer linkers to conjugate with therapeutic, diagnostic and imaging agent for disease diagnosis and therapy. PCT Int. Appl. (2008), 148pp. CODEN: PIXXD2 WO 2009002993 A1 20081231 CAN 150:93175 AN 2009:3879
13. Kathman, Steven J.; Williams, Daphne H.; Hodge, Jeffrey P.; Dar, Mohammed. A Bayesian population PK-PD model for ispinesib/docetaxel combination-induced myelosuppression. Cancer Chemotherapy and Pharmacology (2009), 63(3), 469-476. CODEN: CCPHDZ ISSN:0344-5704. CAN 151:48433 AN 2008:1530446
14. Beer, Tomasz M.; Goldman, Bryan; Synold, Timothy W.; Ryan, Christopher W.; Vasist, Lakshmi S.; Van Veldhuizen, Peter J., Jr.; Dakhil, Shaker R.; Lara, Primo N., Jr.; Drelichman, Anibal; Hussain, Maha H. A.; Crawford, E. David. Southwest oncology group phase II study of ispinesib in androgen-independent prostate cancer previously treated with taxanes. Clinical Genitourinary Cancer (2008), 6(2), 103-109. CODEN: CGCLA7 ISSN:1558-7673. CAN 150:365838 AN 2008:1314826
15. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008120098 A2 20081009 CAN 149:448733 AN 2008:1210491
16. Luo, Lusong. Mitotic kinesin inhibitors as novel anticancer agents: Inhibition of KSP by three different biochemical mechanisms. Abstracts of Papers, 236th ACS National Meeting, Philadelphia, PA, United States, August 17-21, 2008 (2008), MEDI-476. CODEN: 69KXQ2 AN 2008:953944
17. Finer, Jeffrey T.; Bergnes, Gustave; Feng, Bainian; Smith, Whitney W.; Chabala, John C. Methods and compositions utilizing quinazolinones as KSP kinesin inhibitors and their preparation. U.S. Pat. Appl. Publ. (2008), 113pp., Cont.-in-part of U.S. Ser. No. 312,323. CODEN: USXXCO US 2008182864 A1 20080731 CAN 149:224274 AN 2008:916660
18. Lee, Richard T.; Beekman, Kathleen E.; Hussain, Maha; Davis, Nancy B.; Clark, Joseph I.; Thomas, Sachdev P.; Nichols, Katherine F.; Stadler, Walter M. A University of Chicago consortium phase II trial of SB-715992 in advanced renal cell cancer. Clinical Genitourinary Cancer (2008), 6(1), 21-24. CODEN: CGCLA7 ISSN:1558-7673. CAN 149:95052 AN 2008:617516
19. Luo, Lusong; Carson, Jeffrey D.; Molnar, Kathleen S.; Tuske, Steven J.; Coales, Stephen J.; Hamuro, Yoshitomo; Sung, Chiu-mei; Sudakin, Valery; Auger, Kurt R.; Dhanak, Dashyant; Jackson, Jeffrey R.; Huang, Pearl S.; Tummino, Peter J.; Copeland, Robert A. Conformation-Dependent Ligand Regulation of ATP Hydrolysis by Human KSP: Activation of Basal Hydrolysis and Inhibition of Microtubule-Stimulated Hydrolysis by a Single, Small Molecule Modulator. Journal of the American Chemical Society (2008), 130(24), 7584-7591. CODEN: JACSAT ISSN:0002-7863. CAN 149:26624 AN 2008:607414
20. Tang, Patricia A.; Siu, Lillian L.; Chen, Eric X.; Hotte, Sebastien J.; Chia, Stephen; Schwarz, James K.; Pond, Gregory R.; Johnson, Caitlin; Colevas, A. Dimitrios; Synold, Timothy W.; Vasist, Lakshmi S.; Winquist, Eric. Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs (2008), 26(3), 257-264. CODEN: INNDDK ISSN:0167-6997. CAN 149:486184 AN 2008:498034
21. Knox, Jennifer J.; Gill, Sharlene; Synold, Timothy W.; Biagi, James J.; Major, Pierre; Feld, Ron; Cripps, Christine; Wainman, Nancy; Eisenhauer, Elizabeth; Seymour, Lesley. A phase II and pharmacokinetic study of SB-715992, in patients with metastatic hepatocellular carcinoma: a study of the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG IND.168). Investigational New Drugs (2008), 26(3), 265-272. CODEN: INNDDK ISSN:0167-6997. CAN 149:439556 AN 2008:498027
22. Lee, Christopher W.; Belanger, Karl; Rao, Sanjay C.; Petrella, Teresa M.; Tozer, Richard G.; Wood, Lori; Savage, Kerry J.; Eisenhauer, Elizabeth A.; Synold, Timothy W.; Wainman, Nancy; Seymour, Lesley. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial. Investigational New Drugs (2008), 26(3), 249-255. CODEN: INNDDK ISSN:0167-6997. CAN 149:486178 AN 2008:498006
23. Blagden, S. P.; Molife, L. R.; Seebaran, A.; Payne, M.; Reid, A. H. M.; Protheroe, A. S.; Vasist, L. S.; Williams, D. D.; Bowen, C.; Kathman, S. J.; Hodge, J. P.; Dar, M. M.; de Bono, J. S.; Middleton, M. R. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer (2008), 98(5), 894-899. CODEN: BJCAAI ISSN:0007-0920. CAN 149:282579 AN 2008:287380
24. Lad, Latesh; Luo, Lusong; Carson, Jeffrey D.; Wood, Kenneth W.; Hartman, James J.; Copeland, Robert A.; Sakowicz, Roman. Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry (2008), 47(11), 3576-3585. CODEN: BICHAW ISSN:0006-2960. CAN 148:369470 AN 2008:233058
25. Hegde, Priti S.; Jackson, Jeffrey R.; Schroeck, Jessica R. Heat shock protein 70 isoform AIa (HSPAIa) as a marker for sensitivity to kinesin spindle protein (KSP) inhibitors. PCT Int. Appl. (2008), 19 pp. CODEN: PIXXD2 WO 2008014373 A2 20080131 CAN 148:206671 AN 2008:126299
26. Jiang, Cheng; Chen, Yadong; Wang, Xiaojian; You, Qidong. Docking studies on kinesin spindle protein inhibitors: an important cooperative 'minor binding pocket' which increases the binding affinity significantly. Journal of Molecular Modeling (2007), 13(9), 987-992. CODEN: JMMOFK ISSN:0948-5023. CAN 149:369613 AN 2007:1339779
27. Luo, Lusong; Parrish, Cynthia A.; Nevins, Neysa; McNulty, Dean E.; Chaudhari, Amita M.; Carson, Jeffery D.; Sudakin, Valery; Shaw, Antony N.; Lehr, Ruth; Zhao, Huizhen; Sweitzer, Sharon; Lad, Latesh; Wood, Kenneth W.; Sakowicz, Roman; Annan, Roland S.; Huang, Pearl S.; Jackson, Jeffrey R.; Dhanak, Dashyant; Copeland, Robert A.; Auger, Kurt R. ATP-competitive inhibitors of the mitotic kinesin KSP that function via an allosteric mechanism. Nature Chemical Biology (2007), 3(11), 722-726. CODEN: NCBABT ISSN:1552-4450. CAN 148:45100 AN 2007:1183134
28. Pinkerton, Anthony B.; Lee, Tom T.; Hoffman, Timothy Z.; Wang, Yan; Kahraman, Mehmet; Cook, Travis G.; Severance, Daniel; Gahman, Timothy C.; Noble, Stewart A.; Shiau, Andrew K.; Davis, Robert L. Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters (2007), 17(13), 3562-3569. CODEN: BMCLE8 ISSN:0960-894X. CAN 147:277371 AN 2007:652152
29. Wood, Kenneth W.; Belmont, Lisa. Chromenone derivative compositions and combinations with other agents for the treatment of proliferative diseases. PCT Int. Appl. (2007), 109pp. CODEN: PIXXD2 WO 2007067752 A2 20070614 CAN 147:64503 AN 2007:641279
30. Qian, Xiangping Shawn; McDonald, Andrew I.; Zhou, Han-Jie; Yao, Bing; Ashcraft, Luke W.; Huang, Jennifer K.; Marin, Melchor V.; Aroyan, Carrie E.; Wood, Kenneth W.; Morgans, David J., Jr.; Bergnes, Gustave. Discovery of novel heterocyclic inhibitors of kinesin spindle protein (KSP). Abstracts of Papers, 233rd ACS National Meeting, Chicago, IL, United States, March 25-29, 2007 (2007), MEDI-212. CODEN: 69JAUY AN 2007:295645
31. Wood, Kenneth W. Targeting kinesin spindle protein (KSP) for the treatment of cancer. Abstracts of Papers, 233rd ACS National Meeting, Chicago, IL, United States, March 25-29, 2007 (2007), MEDI-209. CODEN: 69JAUY AN 2007:295642
32. Kathman, S. J.; Williams, D. H.; Hodge, J. P.; Dar, M. A bayesian population PK-PD model of ispinesib-induced myelosuppression. Clinical Pharmacology & Therapeutics (New York, NY, United States) (2007), 81(1), 88-94. CODEN: CLPTAT ISSN:0009-9236. CAN 146:265683 AN 2007:122938
33. Jackson, Jeffrey R.; Patrick, Denis R.; Dar, Mohammed M.; Huang, Pearl S. Targeted anti-mitotic therapies: can we improve on tubulin agents? Nature Reviews Cancer (2007), 7(2), 107-117. CODEN: NRCAC4 ISSN:1474-175X. CAN 146:219955 AN 2007:81706
34. Sorbera, L. A.; Bolos, J.; Serradell, N.; Bayes, M. Ispinesib mesilate. Drugs of the Future (2006), 31(9), 778-787. CODEN: DRFUD4 ISSN:0377-8282. CAN 146:265502 AN 2007:18645
35. Hunter, William L.; Toleikis, Philip M.; Gravett, David M.; Maiti, Arpita; Liggins, Richard T.; Takacs-Cox, Aniko; Avelar, Rui; Signore, Pierre E.; Loss, Troy A. E.; Hutchinson, Anne; McDonald-Jones, Gaye; Lakhani, Fara. Pharmaceutical compositions comprising antiscarring agents. PCT Int. Appl. (2006), 4712 pp. CODEN: PIXXD2 WO 2006135479 A2 20061221 CAN 146:87576 AN 2006:1338305
36. Mealy, N. E.; Lupone, B. Drugs under development for the treatment of head and neck cancer. Drugs of the Future (2006), 31(7), 627-639. CODEN: DRFUD4 ISSN:0377-8282. CAN 146:219798 AN 2006:1258910
37. Miki, Ichiro; Nakai, Ryuichiro; Murakata, Isamu; Yamashita, Nobunori; Oshima, Etsuo. antiglaucoma agents containing thiadiazoline derivatives. Jpn. Kokai Tokkyo Koho (2006), 36pp. CODEN: JKXXAF JP 2006265107 A 20061005 CAN 145:404147 AN 2006:1030332
38. Avila, M. A.; Berasain, C.; Sangro, B.; Prieto, J. New therapies for hepatocellular carcinoma. Oncogene (2006), 25(27), 3866-3884. CODEN: ONCNES ISSN:0950-9232. CAN 145:158917 AN 2006:614461
39. Shinohara, Fumikazu; Obayashi, Masaya; Yoshida, Tetsuo; Tsujita, Tetsuya; Nakai, Ryuichiro; Yamashita, Yoshinori. Genes correlated with sensitivity of human cancer cells to thiadiazoline or cysteine derivative mitotic kinesin Eg5 inhibitors identified by expression profiling. PCT Int. Appl. (2005), 118 pp. CODEN: PIXXD2 WO 2005061707 A1 20050707 CAN 143:127882 AN 2005:589184
40. Bergnes, Gustav; Ha, Edward; Yiannikourous, George; Kalaritis, Panos; Yonce, Brandon E.; Welday, Kurt Alan, Jr. Syntheses of enantiomerically pure quinazolinones. PCT Int. Appl. (2003), 59 pp. CODEN: PIXXD2 WO 2003070701 A2 20030828 CAN 139:214481 AN 2003:678784
41. Finer, Jeffrey T.; Bergnes, Gustav; Feng, Bainian; Smith, Whitney W.; Chabala, John C.; Morgans, David J., Jr. Preparation of N-acylquinazolinonealkylamines as KSP kinesin inhibitors. PCT Int. Appl. (2001), 179 pp. CODEN: PIXXD2 WO 2001098278 A1 20011227 CAN 136:53759 AN 2001:935583
42. Finer, Jeffrey T.; Bergnes, Gustave; Feng, Bainian; Smith, Whitney W.; Chabala, John C. Methods and compositions utilizing quinazolinones as KSP kinesin modulators. PCT Int. Appl. (2001), 168 pp. CODEN: PIXXD2 WO 2001030768 A1 20010503 CAN 134:326543 AN 2001:319882
43. Carol Hernan; Lock Richard; Houghton Peter J; Morton Christopher L; Kolb E Anders; Gorlick Richard; Reynolds C Patrick; Maris John M; Keir Stephen T; Billups Catherine A; Smith Malcolm A Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program. Pediatric blood & cancer (2009), 53(7), 1255-63. Journal code: 101186624. E-ISSN:1545-5017. PubMed ID 19554570 AN 2009696361
44. Valensin Silvia; Ghiron Chiara; Lamanna Claudia; Kremer Andreas; Rossi Marco; Ferruzzi Pietro; Nievo Marco; Bakker Annette KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain?. BMC cancer (2009), 9 196. Journal code: 100967800. E-ISSN:1471-2407. PubMed ID 19545421 AN 2009486432
45. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2008), 30(8), 643-72. Journal code: 7909595. ISSN:0379-0355. PubMed ID 19088949 AN 2009036942
46. Tomillero A; Moral M A Gateways to clinical trials. July-August 2008. Methods and findings in experimental and clinical pharmacology (2008), 30(6), 459-95. Journal code: 7909595. ISSN:0379-0355. PubMed ID 18850047 AN 2008656356
47. Zhang Yingjie; Xu Wenfang Progress on kinesin spindle protein inhibitors as anti-cancer agents. Anti-cancer agents in medicinal chemistry (2008), 8(6), 698-704. Journal code: 101265649. ISSN:1871-5206. PubMed ID 18690830 AN 2008509199
48. Bradley Deborah A; Hussain Maha Promising novel cytotoxic agents and combinations in metastatic prostate cancer. Cancer journal (Sudbury, Mass.) (2008), 14(1), 15-9. Journal code: 100931981. ISSN:1528-9117. PubMed ID 18303478 AN 2008143867
49. Bright Jonathan American Chemical Society--233rd National Meeting. Kinesin spindle protein inhibitors. 25-29 March 2007, Chicago, IL, USA. IDrugs : the investigational drugs journal (2007), 10(5), 306-7. Journal code: 100883655. ISSN:1369-7056. PubMed ID 17487778 AN 2007278350
50. Bayes Miriam Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2007), 29(2), 153-73. Journal code: 7909595. ISSN:0379-0355. PubMed ID 17440629 AN 2007231985

Explore Compound Types